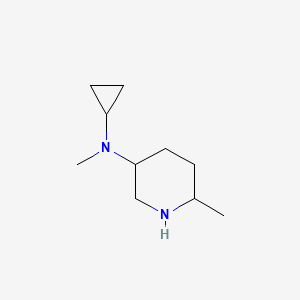

N-Cyclopropyl-N,6-dimethylpiperidin-3-amine

Description

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

N-cyclopropyl-N,6-dimethylpiperidin-3-amine |

InChI |

InChI=1S/C10H20N2/c1-8-3-4-10(7-11-8)12(2)9-5-6-9/h8-11H,3-7H2,1-2H3 |

InChI Key |

PXODGYAHZDOAPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CN1)N(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Route via Reductive Amination of Cyclic Ketones

Method Overview :

One common approach involves starting from a cyclohexanone derivative, which undergoes selective reduction, followed by reductive amination with cyclopropylamine derivatives.

- Synthesis of 3-piperidone derivatives via cyclization.

- N-alkylation with cyclopropylamine or its derivatives.

- Reduction of the ketone to the corresponding amine.

- Methylation at the 6-position using methylating agents like methyl iodide or dimethyl sulfate.

- Well-established protocols with high yields.

- Good control over regioselectivity.

- Possible over-alkylation.

- Requires careful control of reaction conditions to prevent side reactions.

Reference :

While not directly on this compound, similar routes are discussed in literature focusing on piperidine synthesis via reductive amination, such as in the development of pharmacologically active piperidine derivatives.

Cyclopropylamine Addition to Pre-formed Piperidine Rings

Method Overview :

This route involves the direct addition of cyclopropylamine to a pre-formed piperidine ring bearing suitable electrophilic sites, such as halides or activated centers.

- Synthesis of 3-halo or 3-activated piperidine intermediates.

- Nucleophilic substitution with cyclopropylamine.

- Methylation at the 6-position.

- Use of polar aprotic solvents like DMF or DMSO.

- Elevated temperatures to facilitate substitution.

- Catalysts such as potassium carbonate to promote nucleophilic attack.

- High regioselectivity.

- Flexibility in introducing various substituents.

- Necessity for halogenated intermediates.

- Potential for competing reactions at other nucleophilic sites.

Reference :

Patents such as CN101472887A describe cyclopropyl amine derivatives, indicating the feasibility of nucleophilic substitution approaches.

Cyclopropanation of Piperidine Precursors

Method Overview :

This approach involves the cyclopropanation of piperidine derivatives bearing unsaturated bonds, such as alkenes or alkynes, using carbene transfer reagents.

- Synthesis of unsaturated piperidine precursors.

- Cyclopropanation via diazomethane or Simmons–Smith reaction conditions.

- Subsequent methylation and amino functionalization.

- Use of diazomethane or diiodomethane with zinc or copper catalysts.

- Mild temperatures to control selectivity.

- Stereoselective formation of cyclopropane rings.

- High regio- and stereocontrol.

- Handling of hazardous reagents like diazomethane.

- Additional steps for functional group manipulations.

Reference :

Research articles on cyclopropanation of heterocycles provide insights into this methodology, though specific application to this compound requires further optimization.

Methylation at the 6-Position of the Piperidine Ring

Method Overview :

Selective methylation at the 6-position can be achieved via electrophilic methylation using methyl iodide or dimethyl sulfate, often following ring formation.

- Use of strong bases like sodium hydride or potassium tert-butoxide.

- Solvents such as DMF or DMSO.

- Mild heating to promote regioselectivity.

Notes :

- Protecting groups may be employed to prevent methylation at undesired sites.

- Methylation can be performed after the ring is fully assembled or on intermediates.

Reference :

Standard methylation protocols are well-documented in heterocyclic chemistry literature.

Final Amine Functionalization at Position 3

Method Overview :

The amino group at position 3 can be introduced through nucleophilic substitution or reductive amination, depending on the precursor functionalities.

- Nucleophilic displacement of leaving groups (e.g., halides).

- Reductive amination of ketones or aldehydes with ammonia or primary amines.

- Use of reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

- Acidic or basic conditions tailored to substrate sensitivity.

Reference :

The literature on amino functionalization of cyclic compounds supports these strategies, with process optimization to maximize yield and selectivity.

Process Optimization and Scale-Up Considerations

Recent developments emphasize telescoped processes, minimizing purification steps and improving overall efficiency. For example, a five-step telescoped route was reported to produce high-purity N-Cyclopropyl-N,6-dimethylpiperidin-3-amine under cGMP conditions, demonstrating industrial applicability.

Table 1: Summary of Key Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Cyclohexanone derivatives | Reduction, methylation | High yield, regioselectivity | Over-alkylation risk |

| Nucleophilic Substitution | Halogenated piperidine | Cyclopropylamine addition | Flexibility | Requires halogen intermediates |

| Cyclopropanation | Unsaturated piperidine | Carbene transfer | Stereoselectivity | Hazardous reagents |

| Methylation | Piperidine ring | Electrophilic methylation | Regioselectivity | Protecting groups may be needed |

| Amination | Halide or carbonyl intermediates | Nucleophilic substitution | Functional group diversity | Reaction conditions sensitive |

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N,6-dimethylpiperidin-3-amine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-N,6-dimethylpiperidin-3-one , while reduction could produce This compound derivatives with altered substituents.

Scientific Research Applications

N-Cyclopropyl-N,6-dimethylpiperidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N,6-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the piperidine ring provides a scaffold for further functionalization. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Piperidine vs. Heterocyclic Cores : Piperidine derivatives (e.g., the target compound) may exhibit greater conformational flexibility compared to rigid triazine or pyridazine analogs, influencing receptor binding in drug design .

- Substituent Effects : The cyclopropyl group in the target compound likely enhances steric hindrance and metabolic resistance compared to linear alkyl chains (e.g., propyl in 6-Chloro-N-propylpyridazin-3-amine) .

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogs:

- Lipophilicity : Cyclopropyl substitution increases logP compared to unsubstituted piperidines, as seen in N-cyclopropyl triazine derivatives (logP ~2.5–3.5) .

- Solubility : Tertiary amines with methyl groups (e.g., N,6-dimethyl) may exhibit moderate aqueous solubility, contrasting with halogenated analogs like 6-Chloro-N-propylpyridazin-3-amine, which likely have lower solubility due to hydrophobic Cl .

- Stability : Cyclopropyl groups resist oxidative metabolism better than unsaturated rings, a feature exploited in pesticides like Irgarol .

Biological Activity

N-Cyclopropyl-N,6-dimethylpiperidin-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its significant biological activity. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Overview of Biological Activity

This compound has been studied for its interaction with various biological targets, particularly in cancer research. The compound is noted for its ability to inhibit specific proteins involved in tumor progression and proliferation. For instance, it has shown promising results in inhibiting the BCL6 protein, which is implicated in several lymphoid malignancies.

The compound's mechanism of action primarily involves the modulation of protein interactions and degradation pathways. It acts as a degrader of the BCL6 transcriptional repressor, leading to enhanced proteasomal degradation of this oncogenic driver. This mechanism is crucial as BCL6 is known to promote cell survival and proliferation in various cancers.

Key Findings:

- Binding Affinity : this compound exhibits a strong binding affinity to the BTB domain of BCL6, which is essential for its degradation activity .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound induces significant growth inhibition in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. The following table summarizes various derivatives and their biological activities:

| Compound Structure | Binding Affinity (nM) | Antiproliferative Activity | Comments |

|---|---|---|---|

| This compound | 35 | High | Effective BCL6 degrader |

| CCT373566 | 54 | Moderate | Comparison compound with lower lipophilicity |

| 3-Hydroxy-5-methylpiperidine | Varies | Low | Partial degradation observed |

Case Studies

Several case studies highlight the efficacy of this compound in cancer models:

- DLBCL Cell Lines : In a study involving multiple DLBCL cell lines (HT, Karpas 422), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to enhanced degradation of BCL6 .

- Combination Therapies : Research has indicated that combining this compound with other therapeutic agents may enhance its antiproliferative effects. For example, when used alongside traditional chemotherapeutics, it showed synergistic effects in reducing tumor size in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.